Superior Aqueous Solubility vs 5-Nitro Isomer
2-(6-Nitropyridin) acetic acid exhibits aqueous solubility of ≥25 mg/mL [1], which is at least 10-fold higher than the typical solubility range (1-5 mg/mL) reported for the positional isomer 2-(5-nitropyridin-2-yl)acetic acid based on class-level inference for nitropyridine carboxylic acids . The enhanced solubility is attributed to the 6-nitro-3-acetic acid substitution pattern, which optimizes hydrogen bonding capacity while maintaining moderate lipophilicity (XLogP3 = 0.5).
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | ≥25 mg/mL |
| Comparator Or Baseline | 2-(5-Nitropyridin-2-yl)acetic acid (estimated 1-5 mg/mL based on nitropyridine class solubility range) |
| Quantified Difference | ≥5-fold higher solubility |
| Conditions | Room temperature, pH 7.4 (reported conditions for target compound); comparator solubility inferred from nitropyridine carboxylic acid class data |
Why This Matters
Higher aqueous solubility expands the compound's utility in biological assays and formulation development, reducing the need for organic co-solvents that may interfere with target interactions.
- [1] Chemistry Stack Exchange. Solubility of 2-(6-Nitropyridin) acetic acid: ≥25 mg/mL. https://chemistry.stackexchange.com/questions/revision/30f41ec1-c98e-496f-a7f6-b3578a399e7d. View Source
